Sesterstatin 1

Description

Discovery and Isolation from Marine Organisms

Sesterstatin 1 was first discovered and isolated from the marine sponge Hyrtios erecta. ebi.ac.uk This black marine sponge, found in the waters of the Republic of Maldives, was the source for the isolation of not only this compound, but also the related compounds Sesterstatin 2 and Sesterstatin 3. ebi.ac.uk The isolation process yielded these compounds in very small amounts, highlighting the potency and rarity of these natural products. ebi.ac.uk The structures of these compounds were determined using advanced spectroscopic techniques, including high-field two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS). ebi.ac.uk

The genus Hyrtios, belonging to the order Dictyoceratida and family Thorectidae, is well-regarded as a rich source of diverse secondary metabolites. mdpi.comnih.gov These sponges have yielded a variety of bioactive compounds, including sesterterpenes, sesquiterpenes, macrolides, and alkaloids. mdpi.comnih.gov The consistent discovery of novel compounds from Hyrtios species underscores the importance of marine sponges as a source for chemical and biological research. nih.govnih.gov

Chemotaxonomic Classification within Natural Products

The chemical structure of this compound places it within specific categories of natural products, which is important for understanding its biosynthetic origins and its relationship to other compounds. This classification, known as chemotaxonomy, uses chemical constituents to help classify organisms. uni-duesseldorf.de Scalarane sesterterpenoids, including this compound, are considered valuable chemotaxonomic markers for sponges of the order Dictyoceratida. uv.ese-opr.org

This compound belongs to the sesterterpene class of natural products. ebi.ac.uk Terpenes are a large and diverse class of organic compounds produced by a variety of plants, fungi, and marine organisms. nih.gov They are classified by the number of five-carbon isoprene (B109036) units they contain. Sesterterpenes are composed of five isoprene units, resulting in a 25-carbon skeleton. nih.govnih.gov While sesterterpenoids typically have a C25 skeleton, some related compounds with C21–C24 skeletons are also grouped within this class and are known as norsesterterpenoids. biomedres.us

Within the broader class of sesterterpenes, this compound is further classified as a scalarane sesterterpenoid. ebi.ac.ukebi.ac.uk This subclass is characterized by a specific pentacyclic or tetracyclic carbon framework. uv.ese-opr.org The scalarane skeleton is a defining feature of a large number of bioactive natural products isolated from marine sponges and, in some cases, from nudibranchs that are believed to acquire these compounds from their sponge diet. uv.es The majority of scalarane sesterterpenoids have been isolated from marine sponges belonging to the order Dictyoceratida. mdpi.comresearchgate.net

Sesterterpene Class

Overview of Historical Research Trajectory

The research on this compound is part of a broader and long-standing effort to discover and characterize novel bioactive compounds from marine organisms. The initial isolation and structural elucidation of this compound in the late 1990s laid the groundwork for further investigation into its properties. ebi.ac.uk The historical context of marine natural products research dates back to the mid-20th century with the discovery of compounds like spongothymidine (B1329284) and spongouridine (B1667586) from sponges.

Following its discovery, research on this compound and other scalarane sesterterpenoids has focused on their biological activities. uv.esresearchgate.net The structural complexity and biological potential of these compounds have also made them attractive targets for synthetic chemists. researchgate.net The ongoing investigation into this compound and its analogs continues to contribute to the understanding of marine chemical ecology and the development of new chemical entities.

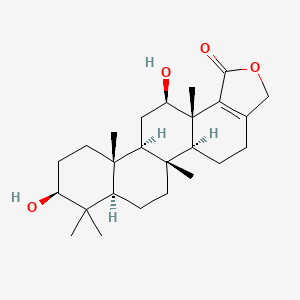

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(5aS,5bR,7aR,9S,11aR,11bR,13R,13aS)-9,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one |

InChI |

InChI=1S/C25H38O4/c1-22(2)15-8-10-24(4)16-7-6-14-13-29-21(28)20(14)25(16,5)19(27)12-17(24)23(15,3)11-9-18(22)26/h15-19,26-27H,6-13H2,1-5H3/t15-,16-,17+,18-,19+,23-,24-,25+/m0/s1 |

InChI Key |

IELITCZHWCOSJX-VAWUUXLBSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@]4([C@H]2CCC5=C4C(=O)OC5)C)O)(CC[C@@H](C3(C)C)O)C |

Canonical SMILES |

CC1(C2CCC3(C4CCC5=C(C4(C(CC3C2(CCC1O)C)O)C)C(=O)OC5)C)C |

Synonyms |

sesterstatin 1 sesterstatin-1 |

Origin of Product |

United States |

Mechanistic Investigations of Sesterstatin 1 S Biological Action

Cellular Pathway Perturbations

Sesterstatin 1 influences several fundamental cellular processes, leading to the inhibition of cancer cell growth and proliferation. Its effects on apoptotic pathways, cell cycle regulation, and key signaling cascades are of particular interest.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. mdpi.com Many cancer therapies aim to induce apoptosis in malignant cells. biorxiv.org The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. mdpi.com Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. mdpi.com

The intrinsic pathway is often triggered by cellular stress and involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. mdpi.combiorxiv.org This event is a critical point of no return for the cell. biorxiv.org The release of these factors initiates a cascade of events leading to the activation of initiator caspases, such as caspase-9, which then activate executioner caspases like caspase-3 and caspase-7, ultimately dismantling the cell. mdpi.com

Mitochondrial dysfunction is a key element in this process. oatext.commdpi.com Disruption of mitochondrial function can lead to the production of reactive oxygen species and the release of factors that promote cell death independently of caspases. oatext.com Studies on various compounds have shown that combining inhibitors of mitochondrial dysfunction with caspase inhibitors can be more effective in preventing apoptosis than using either inhibitor alone, highlighting the interconnectedness of these processes. nih.gov

Table 1: Key Players in this compound-Induced Apoptosis

| Component | Role in Apoptosis |

|---|---|

| Caspase Cascade | A cascade of protease enzymes that, once activated, systematically dismantle the cell. Key players include initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7). mdpi.com |

| Mitochondria | Central regulators of the intrinsic apoptotic pathway. oatext.com Mitochondrial dysregulation leads to the release of pro-apoptotic factors. mdpi.combiorxiv.org |

| Cytochrome c | A protein released from the mitochondria that triggers the activation of the caspase cascade. mdpi.combiorxiv.org |

| Bcl-2 family proteins | A family of proteins that regulate the permeability of the mitochondrial outer membrane, controlling the release of cytochrome c. mdpi.com |

The cell cycle is a tightly regulated process that governs cell division. Checkpoints exist to ensure the fidelity of this process, and their dysregulation is a hallmark of cancer. mdpi.com The G0/G1 phase is a critical period where the cell decides whether to commit to another round of division. Arresting cancer cells in this phase can prevent their proliferation. nih.govnih.gov

Several molecular markers are associated with G1 arrest, including the upregulation of proteins like p53, p21/Cip1, and p27/Kip1. nih.gov These proteins can inhibit the activity of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4, which are essential for progression through the G1 phase. nih.gov Some studies have shown that inducing G0/G1 arrest can sensitize cancer cells to apoptosis-inducing agents. nih.gov Research on other scalarane sesterterpenoids has demonstrated their ability to induce G0/G1 arrest in the cell cycle. researchgate.net

Table 2: Molecular Markers of G0/G1 Cell Cycle Arrest

| Marker | Function |

|---|---|

| p53 | A tumor suppressor protein that can induce cell cycle arrest and apoptosis. nih.gov |

| p21/Cip1 | A CDK inhibitor that is often induced by p53. nih.gov |

| p27/Kip1 | Another CDK inhibitor that plays a crucial role in G1 arrest. nih.gov |

| CDK2/CDK4 | Kinases that are essential for the G1/S transition. Their inhibition leads to G1 arrest. nih.gov |

| Phospho-cdk2 (Tyr15) | Elevated levels of this phosphorylated form of Cdk2 can indicate G1/S arrested cells. researchgate.net |

Cancer cells often exhibit dysregulated signaling pathways that promote their survival and proliferation. nih.gov The MAPK/ERK and PI3K/Akt/mTOR pathways are two of the most frequently altered signaling cascades in human cancers. nih.gov These pathways are involved in transmitting proliferative signals from cell surface receptors to the nucleus. nih.gov

The STAT3 signaling pathway is another critical player in cancer, regulating cell cycle and apoptosis. mdpi.com Its abnormal overexpression is common in many cancers. mdpi.com There is significant crosstalk between these pathways. For instance, the PI3K/Akt pathway can modulate the mTOR pathway, and both the Akt and ERK pathways can converge on the regulation of mTORC1 signaling. nih.govfrontiersin.org

Compounds that can simultaneously inhibit multiple oncogenic kinases, such as Akt, ERK, and STAT3, are considered promising anticancer agents. mdpi.comresearchgate.net The inhibition of these pathways can lead to decreased expression of proteins involved in cell survival, proliferation, and angiogenesis. mdpi.com

Table 3: Key Signaling Pathways Targeted in Cancer Therapy

| Pathway | Role in Cancer |

|---|---|

| MAPK/ERK | Transmits proliferative signals and is often hyperactivated in cancer. nih.gov |

| PI3K/Akt/mTOR | A central regulator of cell growth, proliferation, and survival. nih.gov |

| STAT3 | A transcription factor that, when constitutively activated, promotes tumor cell survival and proliferation. mdpi.com |

| mTORC1 | A protein complex that acts as a master regulator of cell growth and metabolism. nih.gov |

Regulation of Cell Cycle Checkpoints (e.g., G0/G1 Phase Arrest)

Identification and Characterization of Molecular Targets

Identifying the direct molecular targets of this compound is key to understanding its mechanism of action and for the development of more potent and selective derivatives.

Topoisomerase II and Heat Shock Protein 90 (Hsp90) are two important targets in cancer therapy. nih.govnih.gov Topoisomerase II is an enzyme crucial for DNA replication and chromosome segregation. nih.govnih.gov Inhibitors of this enzyme can lead to DNA damage and apoptosis. nih.govnih.gov

Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins required for tumor cell growth and survival, known as Hsp90 client proteins. mdpi.comrndsystems.com The inhibition of Hsp90 leads to the degradation of these client proteins, which can include oncogenic kinases. mdpi.com Interestingly, Topoisomerase II has been identified as a client protein of Hsp90. nih.govnih.gov The inhibition of Hsp90 can disrupt its interaction with Topoisomerase II, leading to an increase in the latter's activity and, in the presence of a Topoisomerase II poison, enhanced DNA damage and apoptosis. nih.govnih.gov Some marine-derived compounds have been found to be dual inhibitors of both Topoisomerase II and Hsp90. mdpi.commdpi.com

Table 4: Key Enzymatic Targets in Cancer Therapy

| Enzyme | Function and Role in Cancer |

|---|---|

| Topoisomerase II | An enzyme essential for DNA replication and chromosome organization. It is a well-established target for chemotherapeutic agents. nih.govnih.gov |

| Heat Shock Protein 90 (Hsp90) | A molecular chaperone that maintains the function of numerous client proteins involved in signal transduction, cell cycle control, and survival. mdpi.comrndsystems.com |

In addition to enzyme inhibition, the modulation of cell surface receptors is another mechanism by which bioactive compounds can exert their effects. ontosight.ai For instance, somatostatin (B550006) receptors are involved in various physiological processes, and their modulation can have therapeutic benefits. nih.govnih.gov While the direct interaction of this compound with specific receptors has not been extensively detailed, the broader class of sesterterpenoids is known to interact with various biological targets, suggesting that receptor modulation is a plausible mechanism of action. ontosight.ai Further research is needed to explore the potential of this compound to modulate specific receptor pathways.

Enzyme Inhibition (e.g., Topoisomerase II, Heat Shock Protein 90)

Elucidation of Structure-Mechanism Relationships

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Investigations into these relationships have provided insights into the molecular features crucial for their cytotoxic and antimicrobial effects. Key modifications to the sesterstatin scaffold have been shown to significantly alter their potency, pointing towards specific pharmacophores responsible for their mechanism of action.

Research has focused on modifications at various positions of the scalarane skeleton, particularly at C-3, C-16, and C-19, and the impact of the γ-hydroxybutenolide moiety on biological activity.

Detailed Research Findings

Studies on a range of sesterterpenoids isolated from the marine sponge Hyrtios erectus have revealed important structure-activity relationships (SAR). A pivotal finding is the role of the substituent at the C-3 position. This compound, which possesses a hydroxyl group at C-3, exhibits potent cytotoxic activity against P-388 murine leukemia cells, with a reported ED50 value of 0.46 µg/mL. uv.es In contrast, its analog, 3-acetylthis compound, demonstrates reduced cytotoxic efficacy. nih.gov This suggests that the presence of a free hydroxyl group at this position is advantageous for its cytotoxic mechanism.

Further evidence for the importance of the C-3 hydroxyl group comes from antimycobacterial studies. While Sesterstatin 7 showed 63% inhibition of Mycobacterium tuberculosis, 3-acetylthis compound was found to be only weakly active against the same target, indicating that acetylation at the C-3 position diminishes its antimycobacterial potential. researchgate.net

The functional group at C-19 also appears to influence cytotoxicity. For instance, 19-acetylsesterstatin 3 has been reported to exhibit significant cytotoxicity against several cancer cell lines, including murine leukemia (P-388), human lung carcinoma (A-549), and human colon carcinoma (HT-29). nih.gov

The γ-hydroxybutenolide moiety, a common feature in many cytotoxic scalarane sesterterpenoids, is also considered a key structural element for biological activity. nih.govmdpi.com A study on various scalarane derivatives showed that those containing this moiety displayed cytotoxicity against HeLa and MCF-7 cell lines. nih.govmdpi.com

The following interactive data tables summarize the reported biological activities of this compound and related compounds, illustrating the structure-activity relationships.

Table 1: Cytotoxic Activity of this compound and Analogs

| Compound | Key Structural Feature | Cell Line | Activity Metric | Value | Reference |

| This compound | 3-OH | P-388 murine leukemia | ED50 | 0.46 µg/mL | uv.es |

| 3-acetylthis compound | 3-OAc | P-388, A-549, HT-29 | IC50 | ≥1 µg/mL | nih.gov |

| 19-acetylsesterstatin 3 | 19-OAc | P-388, A-549, HT-29 | IC50 | ≥1 µg/mL | nih.gov |

Table 2: Antimycobacterial Activity of Sesterstatin Analogs

| Compound | Key Structural Feature | Target | Concentration | % Inhibition | Reference |

| Sesterstatin 7 | 16β-acetoxy | M. tuberculosis H37Rv | 6.25 µg/mL | 63% | researchgate.net |

| 3-acetylthis compound | 3-OAc | M. tuberculosis H37Rv | 6.25 µg/mL | Weakly active | researchgate.net |

These findings collectively underscore that the biological action of this compound is highly sensitive to its structural configuration. The free hydroxyl group at the C-3 position appears to be a critical determinant for its potent cytotoxicity. Acetylation of this group, as seen in 3-acetylthis compound, leads to a notable decrease in activity. This highlights the importance of this specific structural feature in the molecular mechanism of this compound's biological effects.

Chemical Synthesis and Biosynthetic Studies

Advanced Spectroscopic and Analytical Methodologies for Structure Elucidation

The definitive structure of Sesterstatin 1, a pentacyclic sesterterpene isolated from the marine sponge Hyrtios erecta, was established through a combination of sophisticated spectroscopic and analytical techniques. pharmanet.com.brebi.ac.uk High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula, C₂₅H₃₈O₄. pharmanet.com.br

A suite of advanced nuclear magnetic resonance (NMR) techniques was employed to piece together the complex carbon skeleton and establish the relative stereochemistry of the molecule. ebi.ac.uk These methods include one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY). pharmanet.com.brnih.gov For instance, ¹H-¹H COSY spectra were used to identify proton-proton coupling networks, while HMBC experiments revealed long-range correlations between protons and carbons, which was essential for connecting the various spin systems across quaternary carbons. pharmanet.com.brnih.gov The stereochemistry, particularly the all-trans-fused ring system, was supported by key correlations in ROESY spectra. pharmanet.com.brnih.gov Infrared (IR) spectroscopy indicated the presence of key functional groups, such as hydroxyl (–OH) and carbonyl (C=O) groups, with characteristic absorption bands around 3380 cm⁻¹ and 1716 cm⁻¹, respectively. pharmanet.com.br

Table 1: Key Spectroscopic Data for this compound and Related Compounds

| Technique | Observation for this compound (or close analogue) | Purpose | Reference |

|---|---|---|---|

| HRMS | Molecular formula determined as C₂₅H₃₈O₄ | Establishes elemental composition and molecular weight. | pharmanet.com.br |

| IR | Bands at ~3380 cm⁻¹ (hydroxyl), ~1716 cm⁻¹ (carbonyl) | Identifies key functional groups present in the molecule. | pharmanet.com.br |

| ¹³C NMR | ~25 distinct carbon signals | Confirms the carbon count and indicates the chemical environment of each carbon atom. | pharmanet.com.br |

| ¹H NMR | Signals for methyl, methylene, and methine protons | Provides information on the proton environments and their multiplicity. | pharmanet.com.br |

| COSY | Correlation between adjacent protons | Establishes connectivity between protons within spin systems. | pharmanet.com.br |

| HMBC | Long-range H-C correlations | Connects different fragments of the molecule across quaternary centers. | pharmanet.com.br |

| ROESY | Spatial correlations between protons (e.g., H-5/H-7b) | Determines the relative stereochemistry and conformation of the molecule. | nih.gov |

Total Synthesis Approaches to this compound and its Analogues

The total synthesis of this compound represents a significant achievement in organic chemistry, demonstrating the power of modern synthetic methods to construct complex natural products. The first total synthesis of the pentacyclic this compound was accomplished by Cuerva and coworkers. nih.govugr.es Their approach is noted for its efficiency and its use of novel, bio-inspired strategies to assemble the intricate ring system. nih.govresearchgate.net

A critical challenge in the synthesis of this compound is controlling the stereochemistry at its multiple chiral centers. The synthesis reported by Cuerva's group employs highly stereoselective reactions to build the desired architecture. ugr.es A key step is a bio-inspired radical cascade cyclization, which proceeds with high diastereoselectivity. ugr.es This selectivity is proposed to arise from the reaction proceeding through a stable chair-chair conformation in the transition state, guiding the formation of the subsequent rings with the correct trans-fused stereochemistry. researchgate.net

The synthesis of this compound is a showcase for the application of titanocene(III)-mediated reactions. rsc.org Two key steps in the successful total synthesis rely on the unique reactivity of the titanocene(III) chloride (Cp₂TiCl) reagent. nih.govugr.es

Barbier-type Addition : A titanocene(III)-mediated "head-to-tail" Barbier-type addition of prenyl chlorides to an α,β-unsaturated aldehyde was used to construct a key acyclic precursor, strategically installing a hydroxyl group. nih.gov

Radical Cyclization : The same titanium(III) complex was used to promote a radical cascade cyclization of the precursor, mimicking the proposed biosynthetic pathway and efficiently constructing the polycyclic core of the molecule. nih.govresearchgate.net

While not used in the first total synthesis of this compound itself, the reductive Heck cyclization has been a key strategy in the synthesis of its analogues, Sesterstatin 4 and 5. researchgate.netnih.gov This reaction is employed to construct the D-ring of the scalarane skeleton, demonstrating its utility in accessing this class of sesterterpenoids. researchgate.netnih.gov

Table 2: Key Reactions in the Synthesis of this compound and Analogues

| Reaction | Reagent/Catalyst | Purpose in Synthesis | Reference |

|---|---|---|---|

| Barbier-type Addition | Titanocene(III) chloride (Cp₂TiCl) | Construction of acyclic precursor with desired hydroxylation. | nih.govugr.es |

| Radical Cascade Cyclization | Titanocene(III) chloride (Cp₂TiCl) | Stereoselective formation of the pentacyclic core. | nih.govugr.esresearchgate.net |

| Reductive Heck Cyclization | Palladium catalyst | Construction of the D-ring in the synthesis of Sesterstatin analogues (4 and 5). | researchgate.netnih.gov |

Stereoselective Synthesis Strategies

Postulated Biosynthetic Pathways

The biosynthesis of sesterterpenoids like this compound is believed to proceed through a series of enzyme-mediated cyclizations and rearrangements from a linear precursor. researchgate.net While the specific pathway for this compound has not been fully elucidated, it is postulated to follow the general route for scalarane sesterterpenoids. ebi.ac.ukuni-muenchen.de This involves the cyclization of a C25 isoprenoid precursor, initiated by protonation, which triggers a cascade of ring-closing events to form the characteristic 6/6/6/6 tetracyclic or 6/6/6/6/5 pentacyclic skeleton. researchgate.netuni-muenchen.de The synthetic strategies developed for this compound were intentionally designed to mimic these postulated biogenetic processes. researchgate.net

The universal precursor for sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP). It is proposed that a specific terpenoid synthase (terpene cyclase) in Hyrtios erecta catalyzes the initial cyclization of GFPP. This enzymatic transformation would generate a series of carbocationic intermediates, which are then stabilized through successive ring formations and potential rearrangements, ultimately leading to the scalarane framework. Subsequent oxidative modifications by other enzymes, such as hydroxylases, would then install the hydroxyl and lactone functionalities observed in the final structure of this compound.

Semisynthesis and Derivatization Strategies

Strategies for modifying this compound and its analogues are pursued to explore structure-activity relationships and generate new compounds with potentially improved biological profiles. Semisynthesis efforts on related natural scalaranes have produced a variety of analogues. uv.esacs.org

Derivatization reactions, which modify specific functional groups, are a common strategy. For a molecule like this compound, which contains hydroxyl groups, standard derivatization procedures can be applied. These include:

Acylation/Esterification : The conversion of hydroxyl groups into esters (e.g., acetates) using reagents like acetic anhydride. Notably, acetylated derivatives of related sesterstatins have been isolated from the natural source, indicating this is a feasible modification. acs.org

Silylation : The conversion of hydroxyl groups into silyl (B83357) ethers using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.comcopernicus.org This is often done to increase the volatility of a compound for analysis by gas chromatography-mass spectrometry (GC-MS). research-solution.com

These modifications can be used to probe the importance of the hydroxyl groups for biological activity or to create derivatives for analytical purposes. acs.org

Structure Activity Relationship Sar and Analogue Development

Mapping of Chemical Structure to Biological Activity

The biological activity of Sesterstatin 1 and related scalarane sesterterpenoids is intrinsically linked to their complex pentacyclic structure. Studies on a variety of natural and semisynthetic scalarane analogues have begun to map specific structural features to their observed cytotoxic and antimicrobial effects. The core scalarane skeleton, a defining feature of this class of compounds, provides the foundational scaffold for biological interaction. Modifications to this core and its peripheral functional groups can lead to significant changes in potency and selectivity.

Influence of Functional Groups and Stereochemistry on Bioactivity

Functional Groups:

γ-Hydroxybutenolide Moiety: Several cytotoxic scalarane derivatives contain a γ-hydroxybutenolide moiety. researchgate.netresearchgate.netresearchgate.net This functional group is capable of reversible stereoinversion at the hydroxylated carbon, and its presence is often associated with cytotoxic activity, although the potency can vary. researchgate.netresearchgate.netresearchgate.net

Oxygenated Functional Groups: The presence of oxygenated functional groups, particularly at the C-12 position of the scalarane skeleton, is considered a prerequisite for the biological activity of many compounds in this class. mdpi.com

Unsaturated 1,4-dialdehyde Moiety: Scalarane sesterterpenes that possess an unsaturated 1,4-dialdehyde moiety have demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus at concentrations that are not significantly toxic to mammalian cells. researchgate.net

Acetylation: The acetylation of this compound, as seen in 3-acetylthis compound, can influence its biological activity. While both compounds may exhibit activity, the degree of potency can be altered by such modifications. mdpi.comd-nb.info

Design and Synthesis of Novel Sesterstatin Analogues

The development of novel analogues of this compound is a key strategy for improving its therapeutic potential. This involves both rational design principles and synthetic chemistry to create new molecules with enhanced properties.

Rational Design Principles for Enhanced Activity or Selectivity

The rational design of this compound analogues is guided by an understanding of its structure-activity relationships. The goal is to modify the chemical structure to enhance desired biological activities, such as anticancer potency, while minimizing off-target effects. One approach involves targeting specific molecular pathways. For instance, some scalarane derivatives have been found to induce apoptosis in cancer cells by dually inhibiting topoisomerase II and heat shock protein 90 (Hsp90). researchgate.net This provides a basis for designing new analogues that are optimized for these targets.

Another strategy involves modifying known bioactive scaffolds. For example, the marine sesterterpene MHO7, a known ERα degradation agent, has served as a template for creating new derivatives with improved activity against breast cancer. nih.gov By systematically altering side chains and other functional groups, researchers can fine-tune the molecule's properties. nih.gov The synthesis of various ester analogues and the study of their cytotoxicity have also shown that features like unsaturation and the presence of phenolic groups can enhance anticancer effects. nih.gov

Preclinical Evaluation of Synthesized Analogues

Newly synthesized analogues of this compound undergo preclinical evaluation to assess their biological activity. This typically involves in vitro assays to determine their cytotoxicity against various cancer cell lines. For example, a series of natural and semisynthetic scalarane analogues were evaluated for their in vitro antimicrobial and cytotoxic properties. researchgate.net Similarly, the cytotoxic effects of new sesterterpene analogues have been tested against human cancer cell lines such as A549 (lung), ACHN (renal), and A498 (renal). researchgate.net

The results of these preclinical studies provide crucial feedback for the design-synthesis-test cycle. For instance, the evaluation of MHO7 derivatives revealed that the type and length of the side chain significantly affected their potency against both drug-sensitive and drug-resistant breast cancer cells. nih.gov Some of these novel compounds showed significantly greater potency than the parent molecule. nih.gov These preclinical evaluations are essential for identifying promising candidates for further development. pharmacognosy.usvliz.be

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgwikipedia.org This approach is valuable for understanding the SAR of this compound and its analogues, and for predicting the activity of new, unsynthesized compounds. mdpi.com

In a typical QSAR study, a dataset of compounds with known activities is used to build a model. mdpi.com For a series of scalarane sesterterpenes, 2D-QSAR and 3D-QSAR (such as Comparative Molecular Field Analysis, CoMFA) models have been developed to understand their antitubercular activity. mdpi.com These models have indicated the importance of substitutions around the C-12 and C-16 positions of the scalarane skeleton. mdpi.com The 2D-QSAR model suggested that having hydrophilic groups on the periphery and a hydrophobic core could improve activity, while the CoMFA model provided a 3D map of where steric and electrostatic fields influence potency. mdpi.comcresset-group.com By using these computational models, researchers can prioritize the synthesis of new analogues that are predicted to have higher activity, thereby accelerating the drug discovery process. oncodesign-services.com

Future Directions and Research Perspectives for Sesterstatin 1

Synthetic Biology and Biotechnological Approaches for Production and Diversification

Directed Biosynthesis of Sesterstatin Analogues

Directed biosynthesis is a powerful strategy that leverages an organism's or a heterologous host's biosynthetic machinery to produce novel, "unnatural" natural products by providing synthetic precursor analogues. frontiersin.orgnih.gov This approach offers a compelling alternative to total synthesis for generating derivatives of complex molecules like Sesterstatin 1, potentially leading to compounds with improved biological activities or altered physicochemical properties. frontiersin.org

The core principle involves introducing a synthetically modified precursor that can be accepted and processed by the enzymes in the natural biosynthetic pathway. For sesterterpenoids like this compound, this would likely involve feeding an engineered host organism with modified isoprenoid precursors or later-stage pathway intermediates. While research specifically detailing the directed biosynthesis of this compound analogues is nascent, the successful application of this technique to other complex terpenoids and polyketides provides a clear roadmap for future investigations. nih.govresearchgate.net

Future research could focus on the following areas:

Precursor Feeding Studies: Introducing halogenated or otherwise functionalized isoprene (B109036) units or geranylgeranyl pyrophosphate (GGPP) analogues into a host organism capable of producing scalaranes. The goal would be to have the native enzymes incorporate these unnatural building blocks to create novel this compound derivatives.

Heterologous Expression and Enzyme Engineering: The genes responsible for the this compound biosynthetic pathway could be expressed in a more genetically tractable host, such as E. coli or Saccharomyces cerevisiae. The enzymes within this pathway, particularly the terpene cyclases and tailoring enzymes (e.g., oxidoreductases), could then be engineered to accept a wider range of substrates, expanding the diversity of accessible analogues.

Generation of Known Analogues: This approach could also be used to produce known, naturally occurring analogues, such as 3-acetylthis compound, which has been isolated from the marine sponge Hyrtios erectus. d-nb.inforesearchgate.net By manipulating the expression of the final tailoring enzymes, it may be possible to selectively produce specific derivatives.

The successful total synthesis of this compound provides crucial structural information that can guide the rational design of precursors for these biosynthetic experiments. researchgate.net The combination of synthetic chemistry to create novel precursors and synthetic biology to express and engineer biosynthetic pathways holds significant promise for the future production of a diverse library of this compound analogues.

Exploration of Novel Biological Activities and Therapeutic Indications

Initial investigations into this compound were driven by its notable cytotoxic activity against cancer cell lines. acs.org However, the broader family of scalarane sesterterpenoids, to which this compound belongs, is known for a wide spectrum of biological effects, suggesting that the therapeutic potential of this compound and its analogues may extend beyond oncology. researchgate.netmdpi.comnih.gov

Research has confirmed that this compound possesses antineoplastic, antibacterial, and antifungal properties. ontosight.aiebi.ac.uk Its cytotoxic effects have been documented against a range of cancer cell lines, establishing its primary therapeutic indication in cancer research. acs.orgnih.gov

| Compound | Biological Activity | Target/Cell Line | Finding | Reference |

| This compound | Antineoplastic / Cytotoxic | P-388 Murine Leukemia | ED₅₀ 4.3 µg/mL | acs.org |

| Human Cancer Cell Lines | Active | ontosight.ai | ||

| Antibacterial | General | Inhibitory effects against certain strains | ontosight.ai | |

| Antifungal | General | Candidate for treating fungal infections | ontosight.ai | |

| Sesterstatin 2 | Antibacterial | Staphylococcus aureus | Specifically inhibited this Gram-positive bacterium | acs.org |

| Sesterstatin 6 | Cytotoxic | P-388 Murine Leukemia | ED₅₀ 0.17 µg/mL | d-nb.info |

| Cytotoxic | Various Human Tumor Cell Lines | GI₅₀ 0.18–89 µg/mL | d-nb.info | |

| Sesterstatin 7 | Antimycobacterial | Mycobacterium tuberculosis (H₃₇Rv) | 63% inhibition at 6.25 µg/mL | researchgate.netresearchgate.net |

| 3-acetylthis compound | Antimycobacterial | Mycobacterium tuberculosis (H₃₇Rv) | Weakly active | researchgate.net |

Future research is focused on exploring novel therapeutic indications for this compound. The significant antimycobacterial activity of the related analogue, Sesterstatin 7, against Mycobacterium tuberculosis is particularly promising and warrants investigation into whether this compound or its other derivatives possess similar antitubercular properties. researchgate.netresearchgate.net Furthermore, the broader class of scalarane sesterterpenoids has been associated with anti-inflammatory and antifeedant activities, which are underexplored areas for this compound itself. mdpi.comnih.gov Investigating its potential as an anti-inflammatory agent could open up new therapeutic avenues in chronic inflammatory diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The complexity of natural products like this compound presents both opportunities and challenges for drug development. Artificial intelligence (AI) and machine learning (ML) offer a suite of powerful computational tools to accelerate and rationalize the discovery pipeline for this compound. nih.govmdpi.commednexus.org

The integration of AI/ML can revolutionize future research on this compound in several key areas:

Target Identification and Mechanism of Action Elucidation: While this compound is known to be cytotoxic, its precise molecular targets are not fully understood. researchgate.net AI algorithms can analyze large-scale biological data (e.g., genomic, proteomic) from cells treated with this compound to predict its protein-protein and drug-protein interactions, thereby identifying potential binding targets and clarifying its mechanism of action. mdpi.commdpi.com

De Novo Design of Analogues: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on the chemical space of known sesterterpenoids. mdpi.comnptel.ac.in These models can then design novel molecular structures based on the this compound scaffold that are optimized for desired properties, such as enhanced binding affinity to a specific target, improved selectivity, or better pharmacokinetic profiles. mdpi.com

Predictive Modeling (Q SAR and ADME/T): AI can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By analyzing the structural features and cytotoxic activities of this compound and its known analogues, these models can predict the potency of newly designed virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov Furthermore, ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of these virtual analogues, reducing the likelihood of late-stage failures in the drug development process. mdpi.commdpi.com

Drug Repurposing: AI algorithms can screen the structure of this compound against databases of known protein targets associated with various diseases. mednexus.org This can uncover potential new therapeutic uses for the compound far beyond its currently known activities, a process known as drug repurposing. nih.gov

Q & A

Basic: What are the established protocols for isolating Sesterstatin 1 from natural sources?

Methodological Answer:

Isolation protocols typically involve extraction with polar solvents (e.g., methanol or ethanol), followed by chromatographic techniques such as HPLC or column chromatography. Documentation should include solvent ratios, temperature controls, and purity assessment steps (e.g., TLC monitoring). Reproducibility requires detailed logging of raw material sources and batch variations. For novel extraction methods, cross-validate results with spectroscopic characterization (NMR, MS) to confirm structural integrity .

Advanced: How should researchers design experiments to resolve contradictory bioactivity data for this compound?

Methodological Answer:

Addressing contradictions requires:

- Systematic Review: Meta-analysis of existing studies to identify variables (e.g., cell lines, dosage ranges) causing discrepancies.

- Controlled Replication: Standardize assay conditions (e.g., incubation time, solvent controls) across labs.

- Statistical Collaboration: Engage statisticians early to design power analyses and multivariate regression models, ensuring data robustness .

A hypothetical Table 1 could summarize conflicting studies with variables like IC₅₀ values, assay types, and solvent systems.

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR for functional group identification and stereochemistry.

- Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolve absolute configuration.

Always compare data with published spectra and provide purity metrics (e.g., HPLC chromatograms ≥95%) .

Advanced: What strategies optimize yield and purity in this compound synthesis?

Methodological Answer:

Optimization strategies involve:

- DoE (Design of Experiments): Test variables (catalyst loading, temperature) systematically.

- Parallel Small-Scale Reactions: Identify ideal conditions before scaling.

- In-line Analytics: Use FTIR or Raman spectroscopy for real-time reaction monitoring.

Report yield calculations as "isolated yield" and validate purity via orthogonal methods (e.g., elemental analysis + HPLC) .

Basic: How to conduct a literature review focused on this compound’s mechanisms of action?

Methodological Answer:

- Keyword Strategy: Use Boolean operators (e.g., "this compound AND apoptosis NOT cancer") in databases like PubMed or SciFinder.

- Critical Appraisal: Prioritize studies with mechanistic validation (e.g., knockout models, target-binding assays).

- Gap Analysis: Identify understudied pathways (e.g., immunomodulatory effects) for future research .

Advanced: How can researchers validate this compound’s molecular targets using multi-omics approaches?

Methodological Answer:

- Proteomics: Use affinity pulldown assays with this compound-conjugated beads to identify binding partners.

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to map pathway alterations.

- CRISPR Validation: Knock out putative targets to assess activity loss.

Integrate data with network analysis tools (e.g., STRING DB) and report false-discovery rates .

Basic: What are the best practices for documenting experimental procedures in this compound research?

Methodological Answer:

- Stepwise Logging: Record reagent lot numbers, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic materials).

- Supporting Information: Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo.

- Reproducibility Checks: Include positive/negative controls in each experiment batch .

Advanced: How to address low reproducibility in this compound’s in vivo efficacy studies?

Methodological Answer:

- Standardized Animal Models: Use genetically homogeneous strains and control for diet/light cycles.

- Blinded Trials: Assign treatment groups randomly and analyze data without prior knowledge of groups.

- Collaborative Cross-Validation: Replicate studies in independent labs using shared protocols .

Basic: How to determine the appropriate bioassay models for studying this compound?

Methodological Answer:

Select assays based on:

- Target Relevance: Use cancer cell lines if studying apoptosis, or microbial strains for antimicrobial activity.

- Dose-Response Curves: Establish linear ranges for IC₅₀ calculations.

- Literature Alignment: Prioritize models cited in peer-reviewed studies for comparability .

Advanced: What computational methods predict this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Simulate binding interactions with putative targets (e.g., using AutoDock Vina).

- QSAR Modeling: Train models on analogs’ bioactivity data to predict this compound derivatives.

- MD Simulations: Assess binding stability over nanosecond-scale trajectories.

Validate predictions with synthetic analogs and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.